Disperse Orange 30

描述

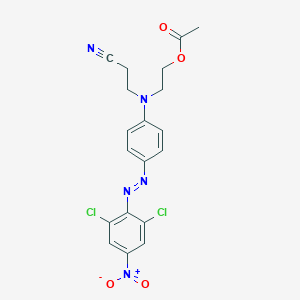

Structure

3D Structure

属性

IUPAC Name |

2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N5O4/c1-13(27)30-10-9-25(8-2-7-22)15-5-3-14(4-6-15)23-24-19-17(20)11-16(26(28)29)12-18(19)21/h3-6,11-12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPYWXVRNREIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063745 | |

| Record name | C.I. Disperse Orange 30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5261-31-4, 12223-23-3, 73299-41-9, 50814-77-2, 39328-03-5 | |

| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5261-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Orange 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005261314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, N-(2-acetoxy)ethyl-N-(2-cyano)ethyl-4-(((2,6-dichloro-4-nitro)phenyl)azo)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,6-Dichloro-4-nitrophenylazo)-N-(beta-acetoxyethyl)-N-(beta-cyanoethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Orange 30 chemical structure and properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 is a monoazo dye belonging to the disperse class of colorants.[1] These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic synthetic fibers. This compound is particularly effective for polyester (B1180765), acetate, and blended fabrics, where it is applied from a fine aqueous dispersion.[2][3][4] This document provides a comprehensive overview of the chemical structure, properties, synthesis, and application protocols for this compound.

Chemical Structure and Identification

This compound is synthesized through the diazotization of 2,6-dichloro-4-nitroaniline (B1670479), followed by a coupling reaction with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[1][5] The resulting molecule is a non-ionic compound with a distinct chemical structure.

IUPAC Name: 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[6]

Synonyms: C.I. This compound, Disperse Yellow Brown 2RFL, Disperse Orange S-4RL[7]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 12223-23-3, 5261-31-4[1][2] |

| Molecular Formula | C₁₉H₁₇Cl₂N₅O₄[1][2][3] |

| Molecular Weight | 450.28 g/mol [8][9] |

| C.I. Number | 11119[1] |

Physicochemical Properties

This compound is a brown or orange-brown powder.[1][5] Its low water solubility is a defining characteristic, necessitating its application as a dispersion in the dyeing process.

Table 2: Physicochemical Data

| Property | Value |

| Density | 1.38 g/cm³[3] |

| Boiling Point | 645°C at 760 mmHg[3] |

| Flash Point | 343.9°C[3] |

| Solubility | Insoluble in water; soluble in some polar organic solvents at elevated temperatures.[2] |

| UV-Vis Absorption Maximum (λmax) | 425 nm, 495 nm (Reported values vary depending on the solvent and measurement conditions)[7][10] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step diazotization and coupling reaction. The general methodology is outlined below, based on typical procedures for azo dye synthesis.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Diazotization: 2,6-dichloro-4-nitroaniline is slowly added to a solution of nitrosylsulfuric acid in sulfuric acid, maintaining the temperature below 30°C. The mixture is stirred for at least two hours to ensure the completion of the diazo reaction.[11]

-

Coupling: The diazo compound solution is then added dropwise to a solution of the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, dissolved in a suitable solvent like methanol, while keeping the temperature between 15-20°C.[11] The reaction is stirred for several hours.

-

Isolation: The temperature is raised to 80-85°C for about an hour, then cooled. The precipitated this compound is isolated by filtration, washed with hot water to remove impurities, and then dried.[11]

High-Temperature Exhaust Dyeing of Polyester

This compound is typically applied to polyester fabrics using a high-temperature, high-pressure exhaust dyeing method. This process swells the polyester fibers, allowing the dye molecules to penetrate and become trapped within the fiber structure.

Experimental Workflow: High-Temperature Polyester Dyeing

Caption: Standard procedure for high-temperature exhaust dyeing of polyester.

Methodology:

-

Fabric Preparation: The polyester fabric is first scoured in a solution containing a non-ionic detergent (e.g., 2 g/L) and sodium carbonate (e.g., 1 g/L) at approximately 70°C to remove any impurities.[12] The fabric is then thoroughly rinsed and dried.

-

Dye Bath Preparation: A dye bath is prepared containing this compound (e.g., 1-3% on weight of fabric), a dispersing agent, and acetic acid to maintain a pH of 4.5-5.5.[13][14]

-

Dyeing Process: The scoured fabric is introduced into the dye bath. The temperature is raised to 60°C and held for 15 minutes.[13] Then, the temperature is increased to 130°C and maintained for 30-60 minutes to allow for dye diffusion and fixation.[13][14]

-

Post-Dyeing Treatment: The dye bath is cooled to 80°C, and the fabric is rinsed. A reduction clearing process is performed using a solution of sodium hydrosulfite and caustic soda at 70-80°C for 15 minutes to remove unfixed dye from the fiber surface, which improves wash fastness.[14] The fabric is then given a final rinse and dried.

Safety and Toxicology

Disperse dyes, as a class, can be associated with skin sensitization and contact dermatitis, particularly in occupational settings. However, official assessments of this compound suggest a low risk under current usage patterns.

Table 3: Toxicological Profile

| Parameter | Finding |

| Acute Oral Toxicity | LD50 (rat) >2000 mg/kg (Data for the related Disperse Orange 25)[15] |

| Skin Irritation | May cause skin irritation and allergic skin reactions.[16] |

| Eye Irritation | Causes serious eye irritation.[16] |

| Environmental Fate | May remain in the environment for a long time but is not expected to accumulate in organisms.[17] |

A screening assessment by the Government of Canada concluded that this compound is not entering the environment in quantities or under conditions that constitute a danger to the environment or human health.[17]

Applications

The primary application of this compound is in the textile industry for dyeing synthetic fibers.

-

Polyester and Polyester/Cotton Blends: It provides good color fastness and is suitable for high-temperature dyeing methods.[1]

-

Acetate Fibers: It can be used to dye acetate, typically resulting in a more yellowish shade compared to polyester.[1]

-

Direct Printing: Suitable for the direct printing of polyester and blended fabrics.[3][4]

-

Supercritical CO₂ Dyeing: Its solubility in supercritical carbon dioxide makes it a candidate for this waterless dyeing technology.[18]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 12223-23-3|this compound Disperse Orange SE-GL|Colorcom Group [colorcominternational.com]

- 5. This compound | 12223-23-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. KR102060607B1 - The preparing method of disperse orange dye - Google Patents [patents.google.com]

- 12. journals.iau.ir [journals.iau.ir]

- 13. textilelearner.net [textilelearner.net]

- 14. autumnchem.com [autumnchem.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. chemos.de [chemos.de]

- 17. Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]- (this compound) - Canada.ca [canada.ca]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Disperse Orange 30 (CAS No. 12223-23-3)

For Researchers, Scientists, and Drug Development Professionals

Disperse Orange 30 is a monoazo dye belonging to the disperse class of colorants. Identified by the CAS number 12223-23-3 and Colour Index number 11119, this synthetic dye is primarily utilized in the textile industry for coloring hydrophobic fibers. Its molecular structure, characterized by a nitro group and two chlorine atoms on the diazo component and a cyanoethyl and acetoxyethyl group on the coupler, imparts a distinct orange-brown hue and determines its application properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and detailed experimental protocols for its application in dyeing polyester (B1180765).

Physicochemical and Spectroscopic Data

This compound exists as an orange to brown crystalline powder with minimal odor.[1][2] It is characterized by its low water solubility, a defining feature of disperse dyes, but exhibits solubility in certain polar organic solvents, particularly at elevated temperatures.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 12223-23-3 | [3] |

| C.I. Number | 11119 | [3] |

| Molecular Formula | C₁₉H₁₇Cl₂N₅O₄ | [3] |

| Molecular Weight | 450.27 g/mol | [3] |

| Appearance | Orange to brown powder/grain | [1] |

| Density | 1.38 g/cm³ | |

| Boiling Point | 645 °C at 760 mmHg | |

| Flash Point | 343.9 °C | |

| Water Solubility | Insoluble/Very Low | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength (λmax) / Peak | Solvent/Medium | Reference(s) |

| UV-Visible Spectroscopy | 450 nm | Aqueous solution for calibration | |

| UV-Visible Spectroscopy | 495 nm | Not specified |

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye chemistry, involving a two-step process: diazotization followed by an azo coupling reaction.[3] The primary reactants are 2,6-dichloro-4-nitroaniline (B1670479) as the diazo component and N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline as the coupling component.[3]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

2,6-dichloro-4-nitroaniline

-

Nitrosylsulfuric acid (or sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid)

-

N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline

-

Acetic acid

-

Ice

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Water (distilled or deionized)

Procedure:

Step 1: Diazotization of 2,6-dichloro-4-nitroaniline

-

In a suitable reaction vessel, prepare a solution of nitrosylsulfuric acid or dissolve sodium nitrite in concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.

-

Slowly add 2,6-dichloro-4-nitroaniline to the acidic solution while stirring continuously. Maintain the temperature between 0-5°C to ensure the stability of the diazonium salt.

-

Continue stirring for 1-2 hours after the addition is complete to ensure the diazotization reaction goes to completion. The completion of the reaction can be monitored by testing for the absence of the starting aniline (B41778) using a starch-iodide paper test for excess nitrous acid.

Step 2: Azo Coupling

-

In a separate vessel, dissolve N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline in a suitable solvent such as methanol or acetic acid. Cool this solution to 0-5°C.

-

Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-5°C and a pH between 4 and 7 by the controlled addition of a base like sodium hydroxide solution.[3]

-

After the addition is complete, continue stirring the reaction mixture for several hours until the coupling reaction is complete. This can be monitored by thin-layer chromatography (TLC).

-

The precipitated this compound dye is then collected by filtration.

Purification:

-

The crude dye is washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol (B145695) or a mixture of dimethylformamide and water.

-

The purified dye is then dried in a vacuum oven at a moderate temperature.

Safety Precautions:

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The diazotization reaction should be carried out in a well-ventilated fume hood as nitrogen oxides can be evolved.

-

Diazonium salts can be explosive when dry; therefore, they should be kept in solution and used immediately.

Application in Polyester Dyeing

This compound is extensively used for dyeing polyester fibers and their blends due to its good sublimation fastness.[3] The dyeing process is typically carried out at high temperatures and pressure (exhaust dyeing) to facilitate the diffusion of the dye molecules into the compact structure of the polyester fibers.

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester with this compound

Materials and Equipment:

-

Polyester fabric

-

This compound dye

-

Dispersing agent

-

Levelling agent

-

Acetic acid (to maintain pH)

-

Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

-

High-temperature, high-pressure laboratory dyeing machine

-

Spectrophotometer for color measurement

Procedure:

1. Pre-treatment of Polyester Fabric:

-

The polyester fabric is first scoured in a solution containing a non-ionic detergent and sodium carbonate at 60-70°C for 20-30 minutes to remove any impurities, oils, and sizes.

-

The fabric is then thoroughly rinsed with water and dried.

2. Dye Bath Preparation and Dyeing:

-

A dye bath is prepared with a liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) of 10:1 to 20:1.

-

The required amount of this compound (e.g., 1% on the weight of fabric for a medium shade) is first pasted with a small amount of dispersing agent and cold water to form a smooth, lump-free paste. This paste is then diluted with warm water.

-

The dye dispersion, along with a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L), is added to the dye bath.

-

The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.[3]

-

The pre-treated polyester fabric is introduced into the dye bath at around 60°C.

-

The temperature of the dye bath is raised to 130°C at a rate of 1-2°C per minute.

-

Dyeing is continued at 130°C for 45-60 minutes to allow for the diffusion and fixation of the dye within the polyester fibers.

-

After dyeing, the bath is cooled down to 70°C.

3. Reduction Clearing (Post-treatment):

-

To remove any unfixed dye from the surface of the fabric and improve wash fastness, a reduction clearing process is performed.

-

The dyed fabric is treated in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C for 15-20 minutes.

-

The fabric is then rinsed thoroughly with hot and cold water and neutralized with a mild acid if necessary.

-

Finally, the fabric is dried.

Table 3: Typical Fastness Properties of this compound on Polyester

| Fastness Property | ISO Test Method | Rating (1-5, 5 is best) |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 6-7 |

| Washing Fastness (at 60°C) | ISO 105-C06 | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |

| Sublimation Fastness (180°C, 30s) | ISO 105-P01 | 4-5 |

Visualizations

Synthesis Workflow

The synthesis of this compound follows a well-defined chemical pathway.

Caption: Synthesis workflow for this compound.

Polyester Dyeing Process

The application of this compound to polyester fabric involves several key stages to ensure optimal color yield and fastness.

Caption: High-temperature exhaust dyeing process for polyester.

References

An In-depth Technical Guide to the Synthesis of Disperse Orange 30

For Researchers, Scientists, and Drug Development Professionals

Disperse Orange 30 (C.I. 11119) is a single azo disperse dye used primarily in the textile industry for coloring hydrophobic fibers such as polyester.[1] Its synthesis involves a classical diazotization and azo coupling reaction. This guide provides a detailed overview of its synthesis pathway, experimental protocols, and relevant data for scientific professionals. From a drug development perspective, understanding the synthesis is crucial as the precursor molecules and potential metabolic products can have significant biological activity.

I. Overview of the Synthesis Pathway

The manufacturing process for this compound is a two-stage synthesis.[2] The first stage involves the diazotization of an aromatic amine, 2,6-dichloro-4-nitroaniline (B1670479). The second stage is the azo coupling of the resulting diazonium salt with a coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[2]

The overall reaction is as follows:

Caption: Overall synthesis scheme for this compound.

II. Synthesis of Precursors

A. Diazo Component: 2,6-Dichloro-4-nitroaniline

2,6-Dichloro-4-nitroaniline (DCPNA), also known as Dicloran, is a commercially available compound.[3] It is used not only as a dye intermediate but also as an agricultural fungicide.[1]

B. Coupling Component: N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline

The coupling component is synthesized in a multi-step process starting from aniline (B41778). The pathway involves N-hydroxyethylation, N-cyanoethylation, and subsequent acetylation.

Caption: Plausible synthesis pathway for the coupling component.

III. Experimental Protocol for this compound

The following protocol is based on a method detailed in a Korean patent. It describes a robust procedure for the synthesis of a Disperse Orange dye structurally consistent with this compound.

A. Diazotization of 2,6-Dichloro-4-nitroaniline (DCPNA)

-

Preparation: To a 500 mL four-necked round bottom flask, add sulfuric acid (H₂SO₄) at room temperature.

-

Nitrosation: Slowly add nitrosylsulfonyl acid (NSA) while maintaining the temperature at or below 30°C.

-

Amine Addition: Add 2,6-dichloro-4-nitroaniline (DCPNA) in portions, ensuring the temperature remains below 30°C.

-

Reaction: Stir the mixture for a minimum of 2 hours to complete the diazotization reaction. The completion should be confirmed before proceeding.

B. Azo Coupling Reaction

-

Coupling Medium: In a separate 3 L beaker, add water and acetic acid (AG) and cool the mixture to 0°C.

-

Diazo Addition: Add the diazo compound solution synthesized in the previous step dropwise to the cooled water-acetic acid mixture. Use ice to maintain the low temperature.

-

Coupler Preparation: Dissolve the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, in methanol.

-

Coupling: Add the coupler solution dropwise to the beaker containing the diazo compound. Maintain the reaction temperature between 15-20°C for approximately 5 hours.

-

Stirring: Continue stirring the mixture for at least 8 hours.

-

Heating: Raise the temperature to 80-85°C and maintain it for 1 hour.

-

Isolation: Cool the mixture, then filter the precipitate. Wash the collected solid with hot water and dry to obtain the final product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

IV. Quantitative Data

The following table summarizes the quantities of reactants and the yield as described in a representative patent for a Disperse Orange dye.

| Component | Role | Quantity | Molar Mass ( g/mol ) | Moles (approx.) |

| Diazotization Stage | ||||

| 2,6-Dichloro-4-nitroaniline (DCPNA) | Diazo Component | 36.0 g | 207.01 | 0.174 |

| Sulfuric Acid (H₂SO₄) | Solvent/Catalyst | 91.9 g | 98.08 | 0.937 |

| Nitrosylsulfonyl Acid (NSA) | Diazotizing Agent | 56.5 g | 127.07 | 0.445 |

| Coupling Stage | ||||

| Coupler A* | Coupling Component | 32.8 g | - | - |

| Methanol | Coupler Solvent | 250 g | 32.04 | 7.80 |

| Water | Reaction Medium | 275 g | 18.02 | 15.26 |

| Acetic Acid | Reaction Medium | 128 g | 60.05 | 2.13 |

| Product | ||||

| Disperse Orange Dye 1 | Final Product | 60.7 g | 450.27 | 0.135 |

Note: "Coupler A" is the designation used in the patent; its structure corresponds to N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. Yield (approximate): Based on the starting diazo component (DCPNA), the theoretical yield is ~78.3 g. The reported actual yield of 60.7 g corresponds to an approximate yield of 77.5% .

V. Relevance for Drug Development Professionals: Toxicology

Azo dyes themselves are generally stable. However, under reductive conditions, such as those created by anaerobic bacteria in the gut or by enzymes in the skin and liver, the azo bond (-N=N-) can be cleaved.[4] This metabolic reduction releases the constituent aromatic amines.

For this compound, this cleavage would release the two precursor amines:

-

2,6-Dichloro-4-nitroaniline (DCPNA)

-

An aniline derivative (p-amino-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline)

The primary concern for toxicologists and drug development professionals lies with 2,6-dichloro-4-nitroaniline . This compound is classified as having "Suggestive Evidence of Carcinogenic Potential" based on the formation of benign Leydig cell tumors in male rats and positive results in the Ames test for mutagenicity.[5] Its metabolite, 2,6-dichloro-p-phenylenediamine, has been shown to induce liver adenomas and carcinomas in mice.[1]

Therefore, exposure to this compound through skin contact (textiles) or other routes could potentially lead to the in-vivo formation of a carcinogenic precursor, a critical consideration in safety and risk assessment.

Caption: Reductive metabolism of this compound.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para‐amino compounds | Semantic Scholar [semanticscholar.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Disperse Orange 30

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 30 (C.I. 11119) is a monoazo disperse dye characterized by its 2,6-dichloro-4-nitroaniline (B1670479) diazo component and N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline coupling component. While primarily utilized in the textile industry for dyeing hydrophobic fibers, its inherent photophysical and photochemical properties warrant a closer examination for potential applications in research and development, particularly in fields requiring photosensitive molecules. This technical guide provides a comprehensive overview of the known photophysical and photochemical characteristics of this compound, details relevant experimental protocols, and presents logical workflows for its characterization. Due to a scarcity of specific published data for this particular dye, some properties are discussed in the context of structurally similar azo dyes.

Chemical and Physical Properties

This compound is a brownish powder with the molecular formula C₁₉H₁₇Cl₂N₅O₄ and a molecular weight of 450.27 g/mol .[1] It is sparingly soluble in water, a characteristic feature of disperse dyes, necessitating its application as a fine aqueous dispersion for dyeing processes.

| Property | Value | Reference |

| CI Name | This compound | [1] |

| CI Number | 11119 | [1] |

| CAS Number | 5261-31-4 / 12223-23-3 | [1] |

| Molecular Formula | C₁₉H₁₇Cl₂N₅O₄ | [1] |

| Molecular Weight | 450.27 g/mol | [1] |

| Appearance | Brown powder | [1] |

Photophysical Properties

The photophysical properties of azo dyes like this compound are governed by the electronic transitions within the azo-chromophore. These properties can be significantly influenced by the molecular environment, particularly the polarity of the solvent (solvatochromism).

Absorption Spectroscopy

The absorption of light by this compound occurs in the visible region of the electromagnetic spectrum, which is responsible for its orange color. The maximum absorbance wavelength (λmax) has been reported at both 450 nm and 465.2 nm . This discrepancy may arise from different solvent environments or experimental conditions used in the respective studies.

Table 2.1: Absorption Properties of this compound

| Parameter | Value | Solvent/Conditions |

| λmax | 450 nm | Not specified |

| λmax | 465.2 nm | Not specified |

| Molar Extinction Coefficient (ε) | Data not available in searched literature. | - |

Emission Spectroscopy

Table 2.2: Emission Properties of this compound (Hypothetical/To be determined)

| Parameter | Value |

| Emission Maximum (λem) | To be determined |

| Fluorescence Quantum Yield (Φf) | Expected to be low |

| Excited-State Lifetime (τ) | To be determined |

Solvatochromism

Azo dyes often exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states. While no specific studies on the solvatochromism of this compound were found, it is anticipated that it would display positive solvatochromism, where the λmax shifts to longer wavelengths (a bathochromic shift) with increasing solvent polarity. This is typical for dyes with a charge-transfer character in their electronic transitions.

Photochemical Properties

The primary photochemical process for many azo dyes is reversible trans-cis photoisomerization around the -N=N- double bond.

Photoisomerization

Upon absorption of light, the more stable trans isomer of an azo dye can be converted to the cis isomer. The cis isomer is typically thermally unstable and will relax back to the trans form. This photochromic behavior is the basis for applications in optical switching and data storage. The efficiency and kinetics of photoisomerization and thermal back-isomerization are key parameters for such applications. Specific data for this compound is not available.

Photosensitizing Properties

Azo dyes can act as photosensitizers, meaning they can absorb light and transfer the energy to other molecules, such as molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen. The potential of this compound to act as a photosensitizer has been explored in the context of photocatalytic degradation of the dye itself, where it can be photosensitized by solvents like acetone.

Experimental Protocols

The following sections detail standardized experimental protocols for characterizing the photophysical and photochemical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of this compound in various solvents.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., spectroscopic grade acetone, ethanol, or acetonitrile). Prepare a series of dilutions from the stock solution.

-

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use the pure solvent as a reference.

-

Measurement: Record the absorption spectra of the solutions over a relevant wavelength range (e.g., 300-700 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration.

-

Determine the molar extinction coefficient (ε) from the slope of the linear fit according to the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, fluorescence quantum yield (Φf), and excited-state lifetime (τ) of this compound.

Methodology:

-

Emission Spectrum:

-

Prepare a dilute solution of this compound in a chosen solvent.

-

Use a spectrofluorometer to excite the sample at its λmax.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

-

Fluorescence Quantum Yield (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs at a similar wavelength to this compound (e.g., Rhodamine 6G).

-

Prepare a series of solutions of both the standard and this compound with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the integrated fluorescence intensity of each solution under identical experimental conditions (excitation wavelength, slit widths).

-

Plot integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

-

Excited-State Lifetime:

-

Use Time-Correlated Single Photon Counting (TCSPC) for accurate lifetime measurements.

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength near the λmax.

-

Detect the emitted photons with a high-speed detector.

-

The instrument measures the time delay between the excitation pulse and the arrival of the emitted photon.

-

A histogram of these delay times forms the fluorescence decay curve.

-

Fit the decay curve to an exponential function to determine the excited-state lifetime (τ).

-

Visualizations

Caption: Experimental workflow for photophysical characterization.

References

A Technical Guide to the Thermal Degradation Analysis of Disperse Orange 30

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public research specifically on the thermal degradation of Disperse Orange 30, this guide provides a comprehensive overview of the analytical methodologies and expected degradation pathways based on studies of structurally related azo dyes. The principles and protocols detailed herein are directly applicable to the analysis of this compound and are intended to serve as a foundational resource for its investigation.

Introduction to the Thermal Degradation of Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most diverse class of synthetic colorants. Their application spans across various industries, including textiles, printing, and cosmetics. The thermal stability of these dyes is a critical parameter, influencing their processing, application, and environmental fate. Thermal degradation of azo dyes primarily involves the cleavage of the azo bond, which can lead to the formation of various aromatic compounds, some of which may be hazardous.

This compound (C.I. 11119) is a monoazo dye used in the dyeing of polyester (B1180765) and other synthetic fibers.[1] Its chemical structure, 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate, dictates its thermal behavior and the nature of its degradation products.[2] This guide provides a detailed framework for the analysis of the thermal degradation of this compound, encompassing experimental protocols, representative data, and a proposed degradation pathway.

Experimental Protocols

A thorough investigation of the thermal degradation of this compound necessitates the use of advanced analytical techniques. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small, representative sample of this compound (typically 3-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).[3]

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3][4]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of up to 800 °C at a controlled linear heating rate (e.g., 10 °C/min or 20 °C/min).[4][5]

-

Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the experiment.[4]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and decomposition, by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[4]

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.[4]

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles to analyze thermal transitions. A typical heating rate is 10 °C/min.

-

Data Analysis: The DSC thermogram reveals endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), providing information on the temperatures at which these events occur.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the chemical composition of thermal degradation products.

Experimental Protocol:

-

Sample Preparation: A very small amount of this compound (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.[3]

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., the temperature of maximum degradation rate determined by TGA) in an inert atmosphere within a pyrolyzer that is directly coupled to a GC-MS system. An optimal pyrolysis temperature for many azo dyes has been found to be around 500°C.[6]

-

Gas Chromatography (GC) Separation: The volatile and semi-volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). The different components are separated based on their boiling points and interactions with the stationary phase of the column.[3]

-

Mass Spectrometry (MS) Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification by comparison with mass spectral libraries.

Quantitative Data Presentation

The following table summarizes the expected thermal degradation data for this compound, based on typical values observed for structurally similar azo dyes. This data should be considered representative and may vary depending on the specific experimental conditions.

| Parameter | Expected Value Range | Description |

| Onset Decomposition Temperature (Tonset) | 250 - 350 °C | The temperature at which significant weight loss begins. |

| Peak Decomposition Temperature (Tpeak) | 300 - 450 °C | The temperature at which the maximum rate of weight loss occurs. |

| Weight Loss (Stage 1) | 5 - 15 % | Initial degradation, possibly involving the loss of side chains. |

| Weight Loss (Stage 2) | 30 - 60 % | Major degradation step, likely corresponding to the cleavage of the azo bond and fragmentation of the aromatic rings. |

| Char Residue at 800 °C | 20 - 40 % | The remaining non-volatile carbonaceous material. |

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Disperse Orange 30 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the azo dye, Disperse Orange 30 (C.I. 11119), in various organic solvents. Due to a notable absence of readily available quantitative solubility data in peer-reviewed literature and technical datasheets for common organic solvents, this guide summarizes the available qualitative information and presents a detailed experimental protocol for determining the precise solubility. Additionally, quantitative data for its solubility in supercritical carbon dioxide is provided for reference.

Qualitative Solubility of this compound

This compound is characterized by its low aqueous solubility. Its solubility in organic solvents is a critical parameter for its application in various industrial and research settings, including its use as a non-ionic dye for hydrophobic fibers. The following table summarizes the qualitative solubility of this compound in several common organic solvents based on available chemical datasheets.

| Organic Solvent | CAS Number | Qualitative Solubility | Citation |

| Ethanol | 64-17-5 | Slightly Soluble | [1] |

| Acetone | 67-64-1 | Soluble | [1] |

| Pyridine | 110-86-1 | Soluble | [1] |

| Dimethylformamide (DMF) | 68-12-2 | Soluble | [1] |

| Chloroform | 67-66-3 | Very Slightly Soluble (with heating and sonication) | |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble | |

| Methanol | 67-56-1 | Slightly Soluble |

Quantitative Solubility of this compound in Supercritical Carbon Dioxide

While quantitative data in conventional organic solvents is scarce, the solubility of this compound has been determined in supercritical carbon dioxide (scCO₂), a non-polar solvent used in green chemistry applications. This data is particularly relevant for supercritical fluid dyeing processes.

| Solvent System | Temperature | Pressure | Solubility (Mole Fraction) | Citation |

| Supercritical CO₂ | ~120 °C | 22 MPa | ~3 x 10⁻⁵ | [2] |

Experimental Protocol for Determining Solubility

To empower researchers to ascertain the precise solubility of this compound in a solvent of interest, a detailed experimental protocol based on UV-Vis spectrophotometry is provided below. This method is widely used for determining the concentration of colored compounds in solution.

Principle

This method relies on the direct relationship between the absorbance of light by a solution and the concentration of the dissolved substance, as described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be determined.

Materials and Equipment

-

This compound (analytical standard)

-

Organic solvent of choice (e.g., acetone, ethanol, DMF)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

-

Magnetic stirrer and stir bars

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Thermostatically controlled shaker or water bath

Procedure

3.3.1. Determination of Maximum Wavelength (λmax)

-

Prepare a dilute stock solution of this compound in the chosen organic solvent.

-

Scan the absorbance of this solution over the visible spectrum (typically 400-700 nm) using the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this wavelength.

3.3.2. Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the organic solvent to prepare a primary stock solution of known concentration.

-

Perform a series of serial dilutions from the primary stock solution to create a set of at least five standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at λmax using the spectrophotometer. Use the pure organic solvent as a blank to zero the instrument.

-

Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

3.3.3. Preparation of Saturated Solution

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a volumetric flask). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The solution is saturated when the concentration of the dissolved dye no longer increases with time.

-

After equilibration, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

3.3.4. Measurement of Saturated Solution Concentration

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high absorbance readings.

-

Dilute the filtered, saturated solution with a known volume of the organic solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

For Researchers in Material Science, Environmental Science, and Textile Chemistry

An In-Depth Technical Guide to Disperse Orange 30

This technical guide provides a comprehensive overview of this compound, a synthetic azo dye. The document details its chemical and physical properties, manufacturing process, and primary applications in the textile industry. Furthermore, it delves into experimental protocols for its application in dyeing processes and its removal from wastewater, alongside relevant toxicological data.

Core Properties of this compound

This compound is a monoazo dye recognized for its use in coloring synthetic fibers.[1] Its chemical structure and properties make it particularly suitable for dyeing hydrophobic materials such as polyester (B1180765).

| Identifier | Value |

| Chemical Name | 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]propanenitrile |

| Molecular Formula | C19H17Cl2N5O4[1][2][3] |

| Molecular Weight | 450.28 g/mol [4][5] |

| CAS Number | 12223-23-3 / 5261-31-4[3] |

| Appearance | Orange to brown powder[3] |

Manufacturing and Synthesis

The production of this compound involves a diazo coupling reaction. The process begins with the diazotization of 2,6-dichloro-4-nitroaniline. This is followed by coupling with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine.[3]

Experimental Protocols

This protocol outlines the experimental procedure for studying the adsorption isotherms and thermodynamic parameters of this compound on polyester fabric.

Materials:

-

Polyester fabric

-

C.I. This compound

-

Non-ionic detergent

-

Sodium carbonate

-

Sulfuric acid

Procedure:

-

Fabric Preparation: The polyester fabric is first treated in a solution containing 2 g/L of non-ionic detergent and 1 g/L of sodium carbonate. The solution is heated to 70°C for 80 minutes. The fabric is then washed and dried.[6]

-

Dyeing Process: Dyeing is carried out in a dye bath with varying concentrations of this compound (10, 50, 100, 150, 200 mg in 100 mL of water) at different temperatures (90, 100, 110°C) for a duration of up to 180 minutes, with a liquor-to-goods ratio of 100:1.[6]

-

Post-Treatment: The dyed samples are rinsed with cold water and dried at ambient temperature.[6]

-

Analysis: The amount of dye adsorbed onto the fabric is measured to determine the adsorption isotherms (Nernst, Langmuir, and Freundlich models can be applied) and thermodynamic parameters such as enthalpy, entropy, and standard affinity.[6]

This protocol describes the preparation of H2SO4-functionalized activated carbon and its use in the removal of this compound from aqueous solutions.

Materials:

-

Powdered pure activated carbon (PAC)

-

Concentrated sulfuric acid (H2SO4)

-

This compound dye solution

-

Distilled water

Procedure:

-

Adsorbent Preparation: 6 g of powdered activated carbon is mixed with 30 ml of concentrated H2SO4. The mixture is stirred at 600 rpm for 6 hours at approximately 80°C. The mixture is then diluted, washed with distilled water, and filtered. The resulting H2SO4-functionalized activated carbon (AAC) is dried in an oven at 70°C overnight.[1]

-

Adsorption Experiment: The AAC is added to synthetic wastewater containing this compound. The effects of adsorbent dosage, initial dye concentration, contact time, and temperature on the adsorption process are investigated.[1]

-

Analysis: The concentration of this compound in the solution is measured using a UV-Vis spectrophotometer at a wavelength of 450 nm to determine the removal efficiency.[1]

Experimental Workflow and Data Visualization

The following diagram illustrates the workflow for the preparation of H2SO4-functionalized activated carbon for the removal of this compound from wastewater.

Toxicological Profile

While this compound itself has limited publicly available toxicological data in the context of drug development, studies on similar disperse dyes, such as Disperse Orange 1, have shown potential for cytotoxicity and DNA damage in human hepatoma (HepG2) cells.[7][8] Disperse dyes, in general, are known to be potential skin sensitizers, particularly in textiles where they may migrate to the skin.[9] Environmental assessments have indicated that while this compound may persist in the environment, it is not expected to accumulate significantly in organisms.[10]

Applications

The primary application of this compound is in the dyeing of synthetic fibers, including:

-

Polyester

-

Acetate fabrics

-

Nylon

-

Acrylics

It can be used in high-temperature and high-pressure dyeing methods and is suitable for direct printing on polyester and polyester/cotton blends.[3]

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 12223-23-3 [chemicalbook.com]

- 4. This compound | Research Grade Dye [benchchem.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. researchgate.net [researchgate.net]

- 7. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sdc.org.uk [sdc.org.uk]

- 10. Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]- (this compound) - Canada.ca [canada.ca]

Environmental Fate and Persistence of Disperse Orange 30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 is a synthetic azo dye used extensively in the textile industry for coloring hydrophobic fibers such as polyester (B1180765) and acetate. Due to its widespread use, understanding its environmental fate and persistence is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the available scientific information on the physicochemical properties, environmental degradation, bioaccumulation potential, and ecotoxicity of this compound.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is characterized by its low water solubility and hydrophobic nature, which influences its distribution in various environmental compartments.

| Property | Value | Reference |

| Chemical Name | 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

| CAS Number | 5261-31-4; 12223-23-3 | |

| Molecular Formula | C₁₉H₁₇Cl₂N₅O₄ | |

| Molecular Weight | 450.27 g/mol | |

| Appearance | Orange to brown powder | |

| Water Solubility | Low |

Environmental Fate and Persistence

The persistence of this compound in the environment is a key factor in its potential to cause long-term ecological effects. Its fate is determined by a combination of abiotic and biotic degradation processes, as well as its tendency to partition between water, soil, and sediment. A Canadian government screening assessment concluded that while this compound may remain in the environment for a long time, it is not expected to be released in quantities that would harm organisms.

Abiotic Degradation

Photodegradation:

This compound, like many azo dyes, can undergo photodegradation when exposed to sunlight. The rate and extent of this process are influenced by factors such as pH, the presence of sensitizers, and the intensity of light. One study on the photocatalytic degradation of this compound using a nanocomposite catalyst reported 99.5% degradation in 90 minutes under UV illumination.

Hydrolysis:

Biotic Degradation

The primary mechanism of biotic degradation for azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-) by microorganisms under anaerobic or microaerophilic conditions. This initial step results in the formation of aromatic amines, which may be further degraded under aerobic conditions.

While specific biodegradation half-life data for this compound in various environmental compartments (water, soil, sediment) is not available in the reviewed literature, the general persistence of disperse dyes is considered to be high due to their low water solubility and complex structure. Studies on similar azo dyes have identified metabolites such as p-nitroaniline, p-phenylenediamine, and acetanilide (B955) following biodegradation.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. Due to its hydrophobic nature, this compound has the potential to bioaccumulate in aquatic organisms.

A screening assessment conducted by the Government of Canada reported a whole-body bioconcentration factor (BCF) of 8.43 L/kg for this compound in fish. However, the same report concluded that the substance is not expected to significantly accumulate in organisms.

| Parameter | Value | Species | Reference |

| Bioconcentration Factor (BCF) | 8.43 L/kg (whole-body) | Fish |

Ecotoxicity

The ecotoxicity of this compound has been evaluated to a limited extent. The available data suggests a low level of acute toxicity to aquatic organisms at its limit of water solubility.

| Test Organism | Endpoint | Value | Reference |

| Fish (Pimephales promelas) | 96-hour LC₅₀ | 44 mg/L (calculated) | |

| Daphnia magna | 48-hour EC₅₀ | No data available | |

| Algae | 72-hour EC₅₀ | No data available |

It is important to note that the reported LC₅₀ value for fish is a calculated value based on a critical body burden approach and not from direct experimental observation.

Experimental Protocols

Detailed, standardized protocols are essential for the reliable assessment of the environmental fate and toxicity of chemicals. The following sections outline the general methodologies for key experiments based on OECD guidelines and published research on azo dyes.

Ready Biodegradability Test (Adapted from OECD 301)

This test evaluates the potential for a substance to be readily biodegradable under aerobic conditions.

-

Preparation of Test Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.

-

Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.

-

Test Substance Addition: this compound, due to its low water solubility, should be added to the test flasks adsorbed onto an inert support like silica (B1680970) gel or dissolved in a non-toxic, volatile solvent to ensure dispersion.

-

Incubation: The test flasks, along with control and reference flasks, are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement of Biodegradation: Biodegradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC) or the amount of CO₂ produced.

-

Data Analysis: The percentage of biodegradation is calculated relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches a pass level of >60% of the theoretical CO₂ evolution or >70% DOC removal within a 10-day window during the 28-day test period.

Aquatic Toxicity Testing

Daphnia sp. Acute Immobilisation Test (Adapted from OECD 202):

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.

-

Test Solutions: A series of at least five concentrations of this compound are prepared in a suitable test medium. Given its low solubility, a water-accommodated fraction (WAF) or the use of a solvent carrier may be necessary.

-

Exposure: Daphnids are exposed to the test solutions for 48 hours under controlled temperature and light conditions.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Alga, Growth Inhibition Test (Adapted from OECD 201):

-

Test Organism: A freshwater green alga, such as Pseudokirchneriella subcapitata, is used.

-

Test Solutions: A range of concentrations of this compound are prepared in a nutrient-rich growth medium.

-

Exposure: Exponentially growing algal cultures are exposed to the test solutions for 72 hours under continuous illumination and controlled temperature.

-

Measurement: Algal growth is measured by cell counts or spectrophotometrically at 24, 48, and 72 hours.

-

Data Analysis: The EC₅₀ (the concentration that causes a 50% reduction in algal growth) is determined for both growth rate and yield.

Bioaccumulation in Fish: Flow-Through Test (Adapted from OECD 305)

-

Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

-

Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound for a period of up to 28 days.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean water and the elimination of the substance is monitored.

-

Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of this compound.

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the quantification of disperse dyes in environmental samples.

-

Sample Preparation: Water samples may require solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. Soil and sediment samples require solvent extraction followed by cleanup steps.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a buffer like ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

-

Detector: A UV-Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength of this compound (around 450 nm) is used for quantification. Mass spectrometry (MS) can be used for confirmation and identification of metabolites.

-

Visualizations

Caption: Environmental fate pathways of this compound.

Ecotoxicity of Disperse Orange 30 in Aquatic Environments: A Technical Overview

An in-depth guide for researchers and environmental scientists on the potential aquatic toxicity of the azo dye, Disperse Orange 30. This document summarizes available data on its analogues, details standardized testing protocols, and outlines experimental workflows.

Disclaimer: Publicly available, peer-reviewed studies detailing the specific ecotoxicity of this compound on aquatic life are limited. A 2009 screening assessment by the Government of Canada concluded that while the substance may persist in the environment, it is not expected to accumulate in organisms or cause harm at current release levels.[1] Much of the available toxicological data is derived from studies on structurally similar azo disperse dyes and predictive models such as Quantitative Structure-Activity Relationship (QSAR) analyses.[2] Therefore, this guide presents a comprehensive overview based on data from analogue compounds to infer the potential ecotoxicological profile of this compound.

Quantitative Ecotoxicity Data for Analogues of this compound

The following table summarizes acute and chronic toxicity data for various disperse dyes that are structurally analogous to this compound. This data provides an indication of the potential toxicity of this compound to a range of aquatic organisms, including fish, invertebrates, and algae. The endpoints reported are the half maximal effective concentration (EC50) and the median lethal concentration (LC50).

| Dye Name | Test Organism | Species | Endpoint | Duration | Value (mg/L) |

| Disperse Yellow 23 | Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 48 hours | >1000 |

| Sudan IV | Fish | Oryzias latipes (Japanese Rice Fish) | LC50 | 48 hours | >100 |

| Fish | Golden Orfe | LC50 | 96 hours | 100 - 220 | |

| Fish | Danio rerio (Zebrafish) | LC50 | 96 hours | 340 | |

| Invertebrate | Daphnia magna | EC50 | 48 hours | 4.5 | |

| Algae | Scenedesmus subspicatus | EC50 | 72 hours | 9.5 | |

| Disperse Blue 792 | Bacteria | - | IC50 | - | >100 |

| Fish | Danio rerio (Zebrafish) | LC50 | 96 hours | 17 | |

| Disperse Red 73 | Invertebrate | Daphnia magna | EC50 | 48 hours | 23 |

| Algae | Scenedesmus subspicatus | EC50 | 72 hours | >10 | |

| Bacteria | - | IC50 | - | >100 | |

| Fish | Danio rerio (Zebrafish) | LC50 | 96 hours | 710 | |

| Invertebrate | Daphnia magna | EC50 | 48 hours | 5.8 | |

| Algae | Scenedesmus subspicatus | EC50 | 72 hours | 6.7 | |

| Disperse Orange 306 | Bacteria | - | IC50 | - | >100 |

| Fish | Danio rerio (Zebrafish) | IC50 | 96 hours | 268 | |

| Invertebrate | Daphnia magna | LC50 | 48 hours | 110 | |

| Algae | Scenedesmus subspicatus | EC50 | 72 hours | 54 | |

| Disperse Orange 257 | Bacteria | - | EC50 | - | >100 |

| Fish | Danio rerio (Zebrafish) | LC50 | 96 hours | 103 | |

| Invertebrate | Daphnia magna | EC50 | 48 hours | 98 | |

| Algae | Scenedesmus subspicatus | EC50 | 72 hours | 7 | |

| Disperse Red 178 | Bacteria | - | IC50 | - | >100 |

| Analogue azo disperse dye | Fish | Rainbow Trout | LC50 | 96 hours | 505 |

Data sourced from a screening assessment report by Environment Canada.[3]

Standardized Experimental Protocols for Aquatic Ecotoxicity Testing

The following are detailed methodologies for the key standardized tests used to evaluate the ecotoxicity of chemical substances on aquatic life, as established by the Organisation for Economic Co-operation and Development (OECD).

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[4][5]

-

Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[4]

-

Test Duration: 96 hours.[5]

-

Test Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system. Mortalities and any abnormal behaviors are recorded at 24, 48, 72, and 96 hours.[6]

-

Test Concentrations: A limit test may be performed at 100 mg/L. If toxicity is observed, a full range-finding study is conducted with at least five concentrations in a geometric series.[5]

-

Test Conditions:

-

Endpoint: The primary endpoint is the LC50 at 96 hours. Other endpoints such as the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) can also be determined.[6]

-

Validity Criteria: Mortality in the control group should not exceed 10% at the end of the test.[1]

OECD 202: Daphnia sp., Acute Immobilisation Test

This guideline assesses the acute toxicity of a substance to invertebrates, specifically Daphnia species, by determining the concentration that immobilizes 50% of the population (EC50) after 48 hours.[8][9]

-

Test Organism: Daphnia magna is the most commonly used species. Young daphnids (less than 24 hours old) are used for the test.[8][10]

-

Test Duration: 48 hours.[8]

-

Test Principle: Daphnids are exposed to the test substance in a static system. Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.[8]

-

Test Concentrations: A limit test is conducted at 100 mg/L. If effects are seen, a definitive test with at least five geometrically spaced concentrations is performed.[10]

-

Test Conditions:

-

Endpoint: The primary endpoint is the EC50 for immobilization at 48 hours. The 24-hour EC50 can also be reported.[9]

-

Validity Criteria: In the control group, no more than 10% of the daphnids should be immobilized. Dissolved oxygen concentration must remain above 3 mg/L.[9]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae by measuring the inhibition of growth over a 72-hour period.[12][13]

-

Test Organism: Commonly used freshwater green algae include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[12]

-

Test Duration: Typically 72 hours.[13]

-

Test Principle: Exponentially growing algal cultures are exposed to the test substance in a batch culture system under constant illumination and temperature. The growth in the test cultures is compared to that of a control.[12]

-

Test Concentrations: For a dose-response curve, at least five concentrations with three replicates per concentration are used. A limit test may be performed at 100 mg/L with at least six replicates.[12][13]

-

Test Conditions:

-

Endpoint: The primary endpoints are the EC50 values for the inhibition of growth rate and yield.[14]

-

Validity Criteria: The biomass in the control cultures should increase by a factor of at least 16 within 72 hours.[12]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate the standardized workflows for the OECD aquatic ecotoxicity tests.

References

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. env.go.jp [env.go.jp]

- 3. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kirklareli University Journal of Engineering and Science » Submission » INVESTIGATION OF TOXICOLOGICAL PROPERTIES OF SOME AZO DYES BY OECD QSAR METHOD [dergipark.org.tr]

- 7. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. canada.ca [canada.ca]

- 9. scialert.net [scialert.net]

- 10. Algal growth inhibition test results of 425 organic chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. p2infohouse.org [p2infohouse.org]

An In-depth Technical Guide to the Health and Safety Data of Disperse Orange 30 Exposure

For Researchers, Scientists, and Drug Development Professionals